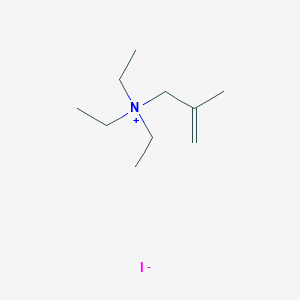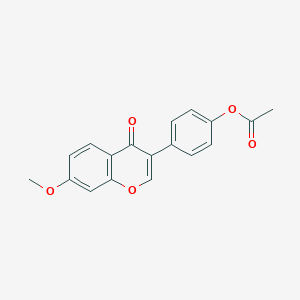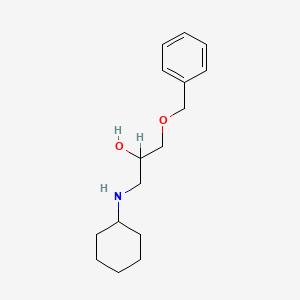
3,6-Dimethyl-2-(1-phenylethenyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethyl-2-(1-phenylethenyl)phenol is an organic compound belonging to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its structural complexity, featuring a phenolic hydroxyl group, two methyl groups, and a phenylethenyl group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-2-(1-phenylethenyl)phenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where a phenol is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure cost-effectiveness and environmental compliance.
化学反応の分析
Types of Reactions
3,6-Dimethyl-2-(1-phenylethenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nitrated phenolic compounds.
科学的研究の応用
3,6-Dimethyl-2-(1-phenylethenyl)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3,6-Dimethyl-2-(1-phenylethenyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The phenylethenyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity. These interactions can modulate signaling pathways and biochemical processes within cells.
類似化合物との比較
Similar Compounds
2,6-Dimethylphenol: Lacks the phenylethenyl group, resulting in different chemical properties and reactivity.
4-Methyl-2-(1-phenylethenyl)phenol: Similar structure but with a different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
3,6-Dimethyl-2-(1-phenylethenyl)phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both methyl and phenylethenyl groups on the phenolic ring allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
62594-95-0 |
|---|---|
分子式 |
C16H16O |
分子量 |
224.30 g/mol |
IUPAC名 |
3,6-dimethyl-2-(1-phenylethenyl)phenol |
InChI |
InChI=1S/C16H16O/c1-11-9-10-12(2)16(17)15(11)13(3)14-7-5-4-6-8-14/h4-10,17H,3H2,1-2H3 |
InChIキー |
PJCDZNSEHZKFRR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C)O)C(=C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



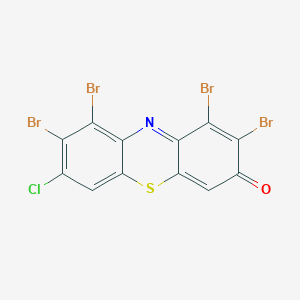
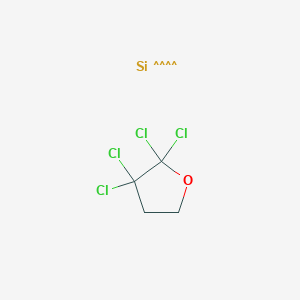

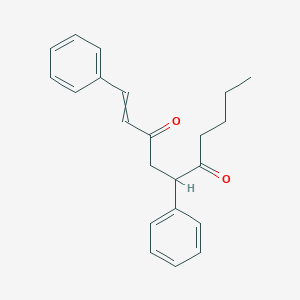
![N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14516329.png)
![7-Methyl-2lambda~6~-pyrimido[4,5-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14516333.png)
![3-[(2-Hydroxyphenyl)methyl]-2-methylphenol](/img/structure/B14516347.png)
![([1,1'-Biphenyl]-4,4'-diyl)bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14516354.png)

